(3,5-Difluoroanilino)azanium;chloride

Description

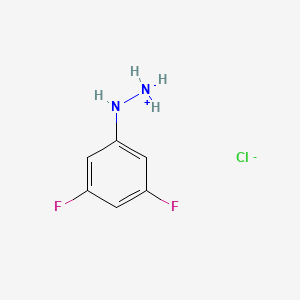

(3,5-Difluoroanilino)azanium; chloride is an organic salt derived from 3,5-difluoroaniline, where the amine group is protonated to form an ammonium ion (azanium) paired with a chloride counterion. This compound is characterized by its aromatic ring substituted with two fluorine atoms at the 3 and 5 positions, which influence its electronic properties, solubility, and reactivity. Such halogenated anilinium salts are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their stability and tunable substituent effects.

Properties

IUPAC Name |

(3,5-difluoroanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCNKYAHVKNKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-27-7 | |

| Record name | Hydrazine, (3,5-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Synthesis of (3,5-Difluoroanilino)azanium;chloride

The synthesis of 3,5-difluoroaniline, the precursor to this compound, typically involves several chemical processes. Notable methods include:

- Fluorination Reactions : Utilizing alkali metal fluorides to convert starting materials like 2,4,5-trichloronitrobenzene into 3,5-difluoroaniline .

- Amination Processes : Reacting trifluorobenzene derivatives with amines under controlled conditions to yield 3,5-difluoroaniline .

These methods emphasize the compound's versatility as a synthetic building block in various chemical reactions.

Pharmaceutical Applications

This compound plays a crucial role in drug development:

- Intermediate in Drug Synthesis : It serves as a key intermediate in the synthesis of pharmaceuticals due to its ability to modify biological activity through structural changes. For instance, it has been utilized in the development of MAP4K1 inhibitors that enhance T-cell immunity against tumors .

- Antimicrobial Properties : Research indicates that derivatives of 3,5-difluoroaniline exhibit antimicrobial activities, making them potential candidates for antibiotic development .

Agricultural Applications

The compound is also significant in agricultural chemistry:

- Pesticide Development : As an intermediate in the synthesis of agrochemicals, this compound contributes to the formulation of pesticides and herbicides that are effective against a range of pests while being less harmful to non-target organisms .

- Plant Growth Regulators : Its derivatives have been explored for use as plant growth regulators that can enhance crop yields and resistance to environmental stressors .

Industrial Applications

In addition to its pharmaceutical and agricultural uses:

- Chemical Manufacturing : The compound is employed in the production of various industrial chemicals where its properties can be exploited for specific chemical reactions .

- Material Science : Research into new materials incorporating 3,5-difluoroaniline derivatives shows promise for applications in electronics and nanotechnology due to their unique electronic properties .

Case Study 1: MAP4K1 Inhibitor Development

A study published in Nature highlighted the synthesis of BAY-405, an azaindole-based MAP4K1 inhibitor derived from 3,5-difluoroaniline. The compound demonstrated enhanced T-cell immunity in tumor-bearing mice and showed potential for cancer therapy due to its ability to modulate immune responses .

Case Study 2: Pesticide Efficacy

Research conducted on the efficacy of pesticides derived from 3,5-difluoroaniline showed significant improvements in pest control compared to traditional compounds. These findings suggest that such derivatives could lead to more sustainable agricultural practices by reducing chemical usage while maintaining effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3,5-difluoroaniline moiety undergoes halogen exchange under specific conditions. In a multi-step synthesis starting from 2,4,5-trichloronitrobenzene, alkali metal fluorides (e.g., KF) replace chlorine atoms at positions 2 and 4, forming 5-chloro-2,4-difluoronitrobenzene. Subsequent chlorination eliminates the nitro group, yielding 1,3-dichloro-4,6-difluorobenzene .

Key Conditions :

-

Temperature: 160–200°C (fluorination step)

-

Catalyst: Polar aprotic solvents (e.g., dimethylformamide)

Catalytic Hydrogenation and Reductive Dehalogenation

The compound participates in Pd/C-catalyzed hydrogenation for nitro-group reduction and dechlorination. For example, 2,6-dichloro-3,5-difluoronitrobenzene is reduced to 3,5-difluoroaniline under hydrogen at 120–130°C with MgO as a base to neutralize HCl byproducts .

Experimental Data :

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Temperature | 45–130°C (gradient) |

| Yield (3,5-difluoroaniline) | 89.9% |

| Byproducts | 2,6-difluoroaniline (80.1%) |

Diazotization and Reduction Pathways

In a novel approach, 2-halo-4,6-difluoroaniline derivatives are diazotized using NaNO₂/HCl, followed by concurrent reduction with C₁–C₆ alcohols (e.g., isopropyl alcohol) to avoid diazonium salt accumulation. This yields 1-halo-3,5-difluorobenzene, which is aminated to 3,5-difluoroaniline .

Mechanistic Highlights :

-

Diazotization: Conducted at 0–5°C to stabilize intermediates.

-

Reduction: In situ with isopropyl alcohol, achieving 87% yield .

Hydrolysis and Decarboxylation

Benzonitrile intermediates (e.g., 4-amino-3,5-dichloro-2,6-difluorobenzonitrile) undergo hydrolysis in concentrated H₂SO₄ at 100–180°C, followed by decarboxylation to form 2-chloro-3,5-difluoroaniline. Subsequent catalytic hydrogenation removes chlorine substituents .

Critical Parameters :

| Stage | Conditions | Yield |

|---|---|---|

| Hydrolysis | H₂SO₄, 150°C, 4 hrs | 90% |

| Decarboxylation | 180°C, 2 hrs | 85% |

| Final Reduction | H₂/Pd, 80°C | 95% |

Amination Under High-Pressure Conditions

3,5-Difluorochlorobenzene reacts with ammonia in methanol at 200°C for 60 hours to yield 3,5-difluoroaniline. Competing side reactions (e.g., dehalogenation) are minimized using excess NH₃ .

Side Reaction Analysis :

Comparative Reaction Efficiency

The table below contrasts yields across methodologies:

Stability and Reactivity Notes

-

Thermal Stability : Decomposes above 250°C, releasing HF and NH₃.

-

Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMSO) but hydrolyzes in aqueous acidic/basic media.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (3,5-Difluoroanilino)azanium; chloride:

Key Observations :

- Halogen Effects : Fluorine substituents (as in the target compound) enhance electronegativity and lipophilicity compared to chlorine (Anilazine) or methyl groups (2,6-Dimethylaniline hydrochloride). This impacts solubility and reactivity in cross-coupling reactions .

- Core Structure : Anilinium salts (e.g., target compound, 2,6-Dimethylaniline HCl) exhibit higher water solubility than neutral anilines (e.g., 3,5-Dichloro-2,4-difluoroaniline) due to ionic character .

- Biological Activity : Anilazine’s triazine core confers fungicidal properties, whereas halogenated anilinium salts are more commonly used as synthetic intermediates .

Physical and Chemical Properties

Data inferred from related compounds:

Notes:

- The ionic nature of anilinium salts increases water solubility, making them preferable for reactions in polar solvents.

- Fluorine’s strong electron-withdrawing effect in the target compound likely accelerates electrophilic substitution at the para position compared to methyl-substituted analogs .

Preparation Methods

Post-Synthesis Protonation of 3,5-Difluoroaniline

Isolating 3,5-difluoroaniline as the free base followed by HCl treatment remains a benchmark for small-scale synthesis. The free base, synthesized via methods in US 5,965,775 or EP 460,639, is dissolved in anhydrous diethyl ether and treated with gaseous HCl until precipitation completes. Recrystallization from ethanol/water mixtures yields crystalline (3,5-difluoroanilino)azanium chloride with >99% purity. This approach’s simplicity suits laboratory settings but faces scalability challenges due to the hygroscopicity of intermediates and energy-intensive drying steps .

Comparative Analysis of Synthesis Routes

The table below evaluates key parameters of the discussed methodologies:

Mechanistic Insights :

-

Direct Amination : Copper catalysts facilitate oxidative addition of ammonia to the aryl chloride, with HCl scavenging liberated chloride ions to drive equilibrium toward product formation .

-

Nitro Reduction : Heterogeneous catalysts adsorb H₂, enabling sequential nitro-to-amine reduction without aryl fluoride bond cleavage .

-

Protonation Dynamics : The amine’s pKa (~4.6) necessitates excess HCl for complete salt formation, with ethanol recrystallization removing unreacted acid .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3,5-difluoroanilino)azanium chloride, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 3,5-difluoroaniline and ammonium chloride under controlled pH and temperature. Purity validation should involve:

- HPLC-MS to confirm molecular weight and detect impurities.

- Elemental analysis (C, H, N, F, Cl) to verify stoichiometry.

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to assess structural integrity .

- Note : Ensure anhydrous conditions to avoid hydrolysis of the azanium group.

Q. How can the crystalline structure of (3,5-difluoroanilino)azanium chloride be determined?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs for data processing and refinement . Key steps:

- Data collection : Cool crystals to 100 K to minimize thermal motion.

- Structure solution : Employ direct methods (e.g., SHELXD) for phase determination.

- Validation : Check for hydrogen bonding and ionic interactions using Mercury software to visualize packing patterns .

Q. What spectroscopic techniques are optimal for characterizing hydrogen bonding in this compound?

- Methodology :

- FT-IR : Identify N–H stretching (3200–3400 cm⁻¹) and Cl⁻ counterion vibrations (600–800 cm⁻¹).

- Solid-state NMR : Use ¹H-¹⁵N CP/MAS to probe NH···Cl⁻ interactions .

- Raman spectroscopy : Detect low-frequency modes (< 500 cm⁻¹) associated with ionic lattice dynamics.

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between crystallographic and spectroscopic data for this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and predict vibrational frequencies. Compare with experimental IR/Raman data.

- Use Hirshfeld surface analysis (via Mercury ) to quantify intermolecular interactions and validate against SC-XRD results .

- Case Example : If NMR suggests dynamic disorder but XRD shows static disorder, employ molecular dynamics simulations to model temperature-dependent behavior.

Q. What strategies address challenges in experimental phasing for low-symmetry derivatives of (3,5-difluoroanilino)azanium chloride?

- Methodology :

- Heavy-atom derivatization : Introduce bromine or iodine substituents to enhance anomalous scattering.

- Dual-space methods : Use SHELXC/D/E for ab initio phasing in pipelines for high-throughput structures .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

Q. How does the compound’s ionic lattice stability vary under thermal stress, and what analytical techniques are suitable?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure decomposition onset (e.g., >200°C for Cl⁻ loss).

- Differential scanning calorimetry (DSC) : Identify phase transitions or melting points.

- In situ XRD : Monitor structural changes at elevated temperatures using synchrotron radiation.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodology :

- Controlled solubility assays : Use standardized solvents (DMSO, DMF) under nitrogen to prevent moisture absorption.

- Dynamic light scattering (DLS) : Check for colloidal aggregation, which may falsely indicate insolubility.

- Reference cross-check : Compare with structurally analogous compounds (e.g., 3,5-dichloroanilinium chloride) in literature .

Q. What factors contribute to variability in reported crystallographic R-factors for this compound?

- Methodology :

- Data quality : Ensure resolution < 0.8 Å and completeness > 95% to reduce model bias.

- Refinement protocols : Test isotropic vs. anisotropic displacement parameters in SHELXL .

- Twins/Disorder : Re-examine datasets for missed twinning or occupancy disorder using PLATON or OLEX2 .

Methodological Best Practices

- Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

- Safety : Refer to SDS guidelines for handling fluorinated amines (e.g., avoid inhalation; use fume hoods) .

- Data Sharing : Use platforms like Zenodo to share raw diffraction data, ensuring reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.